molecular formula C11H17NO2S B7869147 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone

Cat. No.: B7869147
M. Wt: 227.33 g/mol
InChI Key: AIADVJUADLCYMM-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone is a 5-membered heterocyclic compound featuring a thiophene ring linked to an ethanone backbone, modified by a hydroxyethyl-isopropyl-amino substituent. This compound is cataloged as part of CymitQuimica’s heterocyclic product line but is currently listed as discontinued . Limited experimental data on its synthesis, crystallography, or applications are available in the provided evidence, suggesting challenges in production or stability. Its structure combines a thiophene moiety with a tertiary amine group, which may influence solubility, reactivity, and biological activity compared to simpler hydroxyacetophenones or thiophene derivatives.

Properties

IUPAC Name

2-[2-hydroxyethyl(propan-2-yl)amino]-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-9(2)12(5-6-13)8-10(14)11-4-3-7-15-11/h3-4,7,9,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIADVJUADLCYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation with Epichlorohydrin

The oxime is reacted with epichlorohydrin in dry dimethylformamide (DMF) using sodium hydride (NaH) as a base. This step, conducted at room temperature for 36 hours, generates an epoxy intermediate (3a–j analogs). Critical spectral data for analogous compounds include:

  • ¹H-NMR : Oxirane protons (δ 2.4–3.0 ppm, multiplet) and -OCH₂- protons (δ 3.7–4.4 ppm, doublet of doublets).

  • MS : Molecular ion peaks consistent with epoxy formation (e.g., m/z 225 for C₈H₇NO₂S).

Epoxide Ring-Opening with 2-Hydroxyethyl-isopropyl-amine

The epoxy intermediate undergoes nucleophilic attack by 2-hydroxyethyl-isopropyl-amine in toluene at 120°C in a sealed tube. This exothermic reaction typically requires 12–24 hours, yielding the target compound after purification via column chromatography (SiO₂, ethyl acetate/hexane).

Table 1: Reaction Conditions for Epoxide Ring-Opening

ParameterValue
SolventToluene
Temperature120°C
Reaction Time12–24 hours
Amine Equivalents3.0
Yield70–85%

Reductive Amination of 1-Thiophen-2-yl-ethanone

An alternative pathway employs reductive amination, a one-pot method combining ketones and amines in the presence of a reducing agent. Adapted from protocols for β-amino ketone synthesis, this approach avoids intermediate isolation:

Reaction Setup

1-Thiophen-2-yl-ethanone (1.0 equiv) is mixed with 2-hydroxyethyl-isopropyl-amine (1.2 equiv) in methanol. Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added gradually at 0°C, followed by stirring at room temperature for 48 hours.

Workup and Purification

The crude product is extracted with dichloromethane, washed with brine, and dried over magnesium sulfate. Rotary evaporation yields a residue purified via recrystallization (ethanol/water), affording the target compound in 65–75% yield.

Key Advantages :

  • Avoids toxic epoxy intermediates.

  • Compatible with moisture-sensitive substrates due to mild conditions.

Acid-Catalyzed Condensation

A third method, inspired by the synthesis of 2-amino-1-(thiophen-2-yl)ethanone derivatives, utilizes hydrochloric acid to facilitate condensation:

Reaction Mechanism

A mixture of 1-thiophen-2-yl-ethanone (1.0 equiv) and 2-hydroxyethyl-isopropyl-amine (1.1 equiv) is refluxed in 6N HCl for 8 hours. The acid catalyzes imine formation, followed by tautomerization to the β-amino ketone.

Isolation

Post-reaction, the mixture is neutralized with NaOH, extracted with chloroform, and concentrated. The product is obtained as a hydrochloride salt, which is basified to release the free amine (yield: 60–70%).

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key Challenge
Epoxide Ring-Opening70–8597Long reaction times
Reductive Amination65–7595Sensitivity to moisture
Acid-Catalyzed60–7090Salt formation requiring basification

Analytical Characterization

Critical spectroscopic data for this compound include:

  • ¹H-NMR (CDCl₃) : δ 1.20 (d, 6H, -CH(CH₃)₂), 2.80–3.10 (m, 2H, -NCH₂), 3.60 (t, 2H, -OCH₂), 4.10 (s, 1H, -OH), 7.10–7.50 (m, 3H, thiophene-H).

  • IR (KBr) : ν 1670 cm⁻¹ (C=O), 1570 cm⁻¹ (C-N).

  • MS (ESI+) : m/z 227.10 [M+H]⁺.

Industrial-Scale Considerations

For commercial production, the epoxide ring-opening method is favored due to its scalability and reproducibility. Key optimizations include:

  • Catalyst Screening : Substituting NaH with potassium tert-butoxide reduces side reactions.

  • Solvent Recovery : Toluene is recycled via distillation, minimizing waste.

  • Quality Control : HPLC with UV detection (λ = 254 nm) ensures ≥97% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can undergo substitution reactions with various electrophiles, such as alkyl halides, to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: 2-[(2-Oxo-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone.

    Reduction: 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanol.

    Substitution: N-alkyl derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine

    Drug Development: The compound’s structure suggests it could be a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may be used in the synthesis of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The hydroxyethyl and isopropylamino groups allow it to form hydrogen bonds and hydrophobic interactions, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include hydroxyacetophenones and thiophene-containing ethanones:

Compound Name Key Substituents Structural Features
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone Thiophen-2-yl, hydroxyethyl-isopropyl-amino Tertiary amine, hydroxyl, thiophene
1-(2-Hydroxyphenyl)-2-[(phenylmethyl)thio]ethanone (CAS 111809-47-3) Phenylmethylthio, 2-hydroxyphenyl Thioether, phenolic hydroxyl
2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone (CAS 113272-14-3) 4-Chlorophenylthio, 2-hydroxyphenyl Chlorine substituent, thioether
1-(4-Thiophen-2-ylphenyl)ethanone Thiophen-2-yl, phenyl Thiophene-phenyl conjugation

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The tertiary amine in the target compound may enhance solubility in polar solvents, whereas thioether or chlorophenyl groups in analogs (e.g., CAS 113272-14-3) could increase lipophilicity .
  • Conjugation Effects: The thiophene-phenyl conjugation in 1-(4-thiophen-2-ylphenyl)ethanone likely enhances UV absorption and π-π stacking interactions compared to the target compound’s isolated thiophene and amine groups.

Physical and Chemical Properties

  • Boiling Points: While direct data for the target compound is absent, analogs like 1-(2-hydroxyphenyl)ethanone (CAS 118-93-4) exhibit boiling points ranging from 379.2 K to 486.2 K . Substituents like tertiary amines or thioethers could lower boiling points due to reduced hydrogen bonding.
  • Stability : The discontinued status of the target compound may indicate instability under standard conditions, whereas thioether analogs (e.g., CAS 113272-14-3) are synthesized in high yields (99%) , suggesting robustness.

Biological Activity

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone, commonly referred to as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiophene ring and a hydroxyethyl-isopropyl amino moiety. The biological activity of this compound is primarily evaluated through its antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C11H17NO2S
  • Molecular Weight : 227.33 g/mol
  • CAS Number : 1250534-87-2

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating potent antimicrobial activity.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

This data suggests that the compound not only inhibits bacterial growth but also exhibits bactericidal properties at higher concentrations.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with bacterial resistance mechanisms. Notably, it has shown promising results as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in the treatment of bacterial infections.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
DHFR0.52 - 2.67

These findings indicate that the compound could serve as a lead for developing new antibacterial agents that target these enzymes.

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of the compound were evaluated in various cell lines. The hemolytic activity was measured to assess toxicity levels, revealing a low hemolytic percentage compared to standard toxic compounds.

Table 3: Cytotoxicity Profile

Test Substance% HemolysisIC50 (μM)
2-Hydroxyethyl compound3.23 - 15.22>60
Triton X-100~100N/A

The low hemolytic activity suggests that this compound may be safe for use in therapeutic applications.

Case Studies

  • Antibacterial Efficacy : A study published in ACS Omega highlighted the effectiveness of various thiophene derivatives against resistant strains of bacteria. The compound was among the most effective, showcasing its potential as a novel antimicrobial agent.
  • Synergistic Effects : Research indicated that when combined with existing antibiotics like Ciprofloxacin and Ketoconazole, the compound significantly reduced their MIC values, suggesting a synergistic effect that could enhance treatment efficacy against resistant bacterial strains.

Q & A

Basic: What are the common synthetic routes and characterization techniques for 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone?

Answer:
Synthesis typically involves multi-step procedures, including alkylation of thiophene derivatives and functionalization with isopropyl-amino groups. Key steps may resemble methods used for structurally analogous compounds, such as thiazepane ring formation followed by selective substitution . Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for validating synthetic accuracy .

Basic: How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Answer:
Biological activity is assessed using:

  • Kinetic Assays : Measure inhibition constants (Ki) via spectrophotometric monitoring of enzyme-substrate interactions.
  • Molecular Docking : Predict binding affinity to active sites using software like AutoDock or Schrödinger .
  • In Vitro Models : Test cytotoxicity in cell lines (e.g., HepG2 for hepatic enzymes) to correlate inhibition with therapeutic potential .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to identify solvent-dependent shifts.
  • High-Resolution MS : Confirm molecular integrity and rule out adducts.
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and validate experimental peaks .

Advanced: What methodological approaches are recommended for studying environmental fate and ecotoxicological impacts?

Answer:
Design studies inspired by frameworks like Project INCHEMBIOL :

  • Laboratory Studies :
    • Hydrolysis/Photolysis : Assess stability under varying pH and UV exposure.
    • Partition Coefficients : Measure logP to predict bioaccumulation potential.
  • Field Studies :
    • Biotic Degradation : Use soil microcosms to track metabolite formation.
    • Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) via OECD guidelines.

Advanced: How to design structure-activity relationship (SAR) studies for optimizing pharmacological properties?

Answer:

  • Scaffold Modification : Introduce substituents (e.g., halogenation at the thiophene ring) to modulate electron density and binding .
  • QSAR Modeling : Corrogate substituent effects with bioactivity using descriptors like Hammett constants or topological polar surface area.
  • Crystallographic Analysis : Resolve ligand-enzyme complexes to identify critical interactions (e.g., hydrogen bonding with the hydroxyethyl group) .

Basic: What safety protocols are advised given limited toxicological data?

Answer:

  • Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact, as recommended by GHS/CLP guidelines .
  • Preliminary Testing : Conduct Ames tests for mutagenicity and acute toxicity assays in rodents to establish baseline safety profiles .

Advanced: How to address inconsistencies in enzyme inhibition data across experimental replicates?

Answer:

  • Statistical Rigor : Apply ANOVA to identify outliers and ensure sample size adequacy.
  • Buffer Optimization : Control for pH and ionic strength variations that may alter enzyme kinetics.
  • Positive Controls : Include known inhibitors (e.g., methotrexate for DHFR) to validate assay conditions .

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